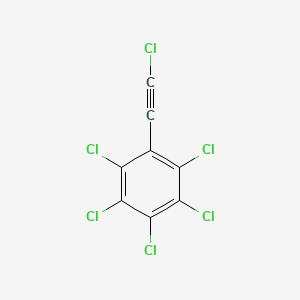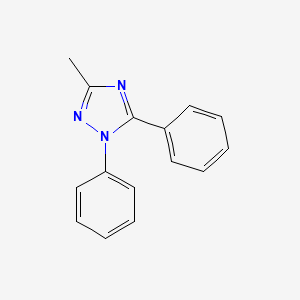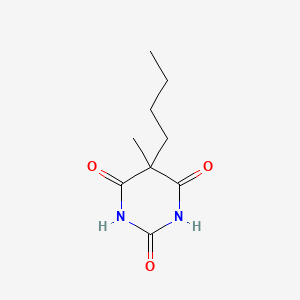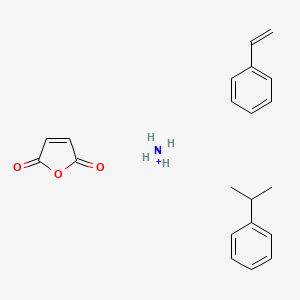
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt: is a complex chemical compound that finds applications in various fields, including industrial and scientific research. This compound is known for its unique structural properties and reactivity, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt typically involves the telomerization of 2,5-furandione with ethenylbenzene and (1-methylethyl)benzene. The reaction conditions often include the use of specific catalysts and solvents to facilitate the telomerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ammonium salt form is typically obtained by neutralizing the telomerized product with an appropriate ammonium source.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural properties make it valuable for creating polymers and other advanced materials.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, the compound’s derivatives may be explored for their potential therapeutic properties. Research may focus on its ability to interact with biological targets and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved may include catalytic cycles, where the compound acts as a catalyst or intermediate in the reaction.
相似化合物的比较
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester, ammonium salt
Comparison: Compared to similar compounds, 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt exhibits unique reactivity and stability. Its ammonium salt form enhances its solubility and makes it suitable for various applications. The presence of ethenylbenzene and (1-methylethyl)benzene in its structure provides additional functional groups that can participate in diverse chemical reactions, setting it apart from other related compounds.
属性
CAS 编号 |
52720-34-0 |
|---|---|
分子式 |
C21H26NO3+ |
分子量 |
340.4 g/mol |
IUPAC 名称 |
azanium;cumene;furan-2,5-dione;styrene |
InChI |
InChI=1S/C9H12.C8H8.C4H2O3.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h3-8H,1-2H3;2-7H,1H2;1-2H;1H3/p+1 |
InChI 键 |
TZBCZHVFJISLNX-UHFFFAOYSA-O |
规范 SMILES |
CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


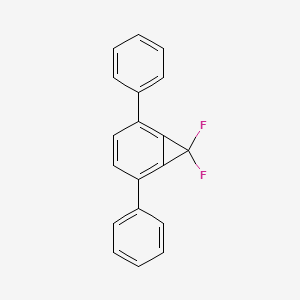

![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
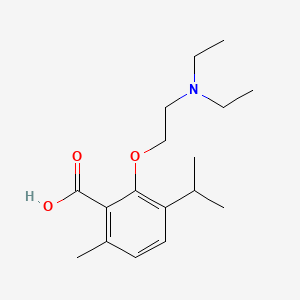
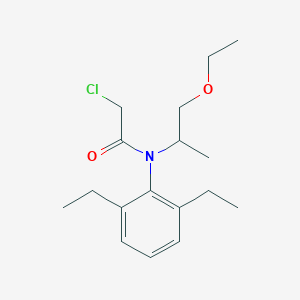
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

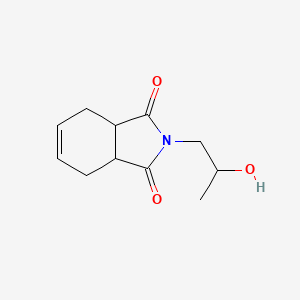
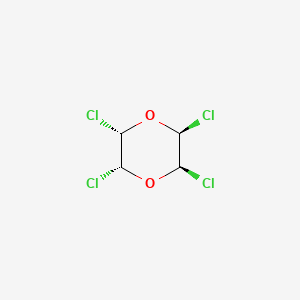
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)

